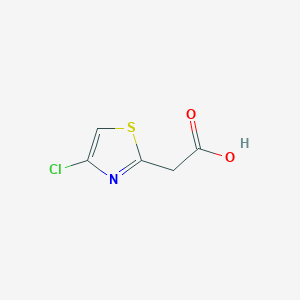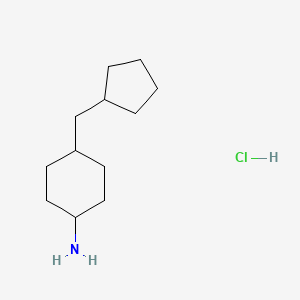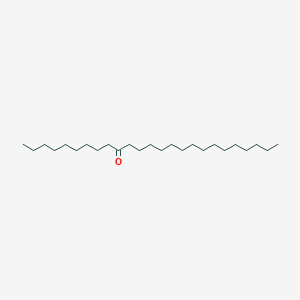
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
Descripción general
Descripción
“(4-Chloro-thiazol-2-yl)acetic acid” is a chemical compound with the CAS Number: 29676-72-0 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-thiazol-2-yl)acetic acid” can be represented by the SMILES string ClC1=CSC(CC(O)=O)=N1 . The InChI key for this compound is QYWLJHJXNDAOSH-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“(4-Chloro-thiazol-2-yl)acetic acid” is a solid substance . The compound has a SMILES string representation of ClC1=CSC(CC(O)=O)=N1 and an InChI key of QYWLJHJXNDAOSH-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Photo-Degradation and Structural Analysis
A study on the photo-degradation behavior of thiazole-containing compounds, including derivatives of (4-Chloro-thiazol-2-yl)acetic acid, demonstrated that these compounds undergo photo-oxygenation upon irradiation, leading to the formation of unique degradation products. This process was studied using techniques like LC-MS/MS and NMR, revealing insights into the degradation pathways and the impact of specific substituents on the stability of these compounds under light exposure (Wu, Hong, & Vogt, 2007).
Receptor Binding Studies
Research on receptor binding has shown that thiazole derivatives can act as agonists or antagonists to specific receptors. For instance, SR 27897, a thiazole derivative, is an effective antagonist of the CCK(1) receptor, highlighting the potential of thiazole compounds in the development of pharmaceuticals targeting this receptor (Gouldson et al., 2000).
Solid-State Characterization and Development
The solid-state characterization of (4-Chloro-thiazol-2-yl)acetic acid polymorphs has provided valuable information for the development of pharmaceuticals. This includes understanding the thermodynamic properties, selecting appropriate forms for development, and developing analytical methods to ensure the stability and purity of the chosen form (Katrincic et al., 2009).
Safety and Hazards
Direcciones Futuras
The future directions for research on “(4-Chloro-thiazol-2-yl)acetic acid” and related compounds could involve the development of novel therapeutic agents for a variety of pathological conditions . Thiazole-bearing compounds have been the focus of medicinal chemists due to their potential biological activities .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . These compounds interact with various biological targets, leading to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been reported to show cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Análisis Bioquímico
Biochemical Properties
(4-Chloro-thiazol-2-yl)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in metabolic pathways, where it can act as an inhibitor or activator. For instance, it has been observed to inhibit certain enzymes involved in the synthesis of nucleic acids, thereby affecting cellular replication processes . Additionally, (4-Chloro-thiazol-2-yl)acetic acid can bind to proteins, altering their conformation and function, which can lead to changes in cellular signaling pathways .
Cellular Effects
The effects of (4-Chloro-thiazol-2-yl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Moreover, (4-Chloro-thiazol-2-yl)acetic acid can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of (4-Chloro-thiazol-2-yl)acetic acid involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in DNA synthesis, thereby preventing cell replication . Additionally, (4-Chloro-thiazol-2-yl)acetic acid can activate certain signaling pathways by binding to receptor proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chloro-thiazol-2-yl)acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Chloro-thiazol-2-yl)acetic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to (4-Chloro-thiazol-2-yl)acetic acid has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-Chloro-thiazol-2-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, (4-Chloro-thiazol-2-yl)acetic acid can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
(4-Chloro-thiazol-2-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to reduced nucleotide levels and altered metabolic flux . Additionally, (4-Chloro-thiazol-2-yl)acetic acid can affect the activity of enzymes involved in energy production, resulting in changes in cellular energy levels .
Transport and Distribution
The transport and distribution of (4-Chloro-thiazol-2-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, (4-Chloro-thiazol-2-yl)acetic acid can bind to transport proteins that facilitate its movement across cell membranes, leading to its distribution in various tissues . The compound’s localization can affect its activity and function within cells .
Subcellular Localization
The subcellular localization of (4-Chloro-thiazol-2-yl)acetic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (4-Chloro-thiazol-2-yl)acetic acid may be localized to the nucleus, where it can interact with DNA and affect gene expression . Additionally, its localization to mitochondria can influence cellular metabolism and energy production .
Propiedades
IUPAC Name |
2-(2-chloro-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRZZXCVCLLRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)



![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine Dihydrochloride](/img/structure/B1492403.png)
![3-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1492404.png)
![1-[(1,3-Oxazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492405.png)


![2-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1492409.png)
![N-[(1R,2R)-2-fluorocyclopentyl]oxolan-3-amine](/img/structure/B1492410.png)

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1492414.png)
![3-[(Pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1492417.png)
